molecular formula C13H20O2 B7847489 1-(4-n-Butoxy-3-methylphenyl)ethanol

1-(4-n-Butoxy-3-methylphenyl)ethanol

Cat. No.: B7847489
M. Wt: 208.30 g/mol
InChI Key: AZKFACNHMYIVLE-UHFFFAOYSA-N
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Description

1-(4-n-Butoxy-3-methylphenyl)ethanol is an organic compound belonging to the class of phenyl alcohols. It features a phenyl ring substituted with a butoxy group at the 4-position and a methyl group at the 3-position, along with an ethanolic hydroxyl group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-n-Butoxy-3-methylphenyl)ethanol can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Alkylation: This method involves the reaction of 4-n-butoxytoluene with ethylene oxide in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Grignard Reaction: The compound can also be prepared by reacting 4-n-butoxytoluene with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

1-(4-n-Butoxy-3-methylphenyl)ethanol undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-n-butoxy-3-methylphenyl)ethanone.

  • Reduction: The compound can be reduced to form the corresponding alkane, 1-(4-n-butoxy-3-methylphenyl)ethane.

  • Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromyl chloride (CrO2Cl2) and pyridinium chlorochromate (PCC).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as halides or sulfonates can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 1-(4-n-butoxy-3-methylphenyl)ethanone

  • Reduction: 1-(4-n-butoxy-3-methylphenyl)ethane

  • Substitution: Various substituted phenyl alcohols depending on the nucleophile used.

Scientific Research Applications

1-(4-n-Butoxy-3-methylphenyl)ethanol has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(4-n-Butoxy-3-methylphenyl)ethanol is similar to other phenyl alcohols such as 1-(4-methoxy-3-methylphenyl)ethanol and 1-(4-ethoxy-3-methylphenyl)ethanol. its unique butoxy group imparts distinct chemical properties that differentiate it from these compounds. The presence of the butoxy group enhances its lipophilicity, making it more suitable for certain applications.

Comparison with Similar Compounds

  • 1-(4-methoxy-3-methylphenyl)ethanol

  • 1-(4-ethoxy-3-methylphenyl)ethanol

  • 1-(4-propoxy-3-methylphenyl)ethanol

  • 1-(4-benzyloxy-3-methylphenyl)ethanol

Properties

IUPAC Name

1-(4-butoxy-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-5-8-15-13-7-6-12(11(3)14)9-10(13)2/h6-7,9,11,14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKFACNHMYIVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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